Journal Name:Materials Today Chemistry
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-10 , DOI:
10.1007/s11664-023-10518-3
We employed density functional theory to investigate the effect of (Ag, In) on the electrical, mechanical, and optical properties of the ternary LaAlO3. We used the generalized gradient approximation (GGA/PBEsol) and HSE06, based upon CASTEP (Cambridge Serial Total Energy Package) code with ultra-soft pseudo-potential and norm-conserving pseudo-potential plane wave methods. In the last two decades perovskites have shown advances and are well known to be favorable material for optoelectronic applications. Computational investigation of (Ag, In)-doped LaAlO3 to explore its electronic, elastic, mechanical, and optical responses confirms its significance importance for desired applications. The lattice parameters, like lattice constants, the bulk modulus, and pressure derivatives, have been investigated and are compared with experimental results. The band structures are plotted along with the DOS. Reducing the band gap enhances the conductivity of the material. The elastic properties like bulk modulus determine the significant hardness and ductile behavior of the material. The optical properties, like dielectric function, energy loss function, reflective index, absorption, and reflectivity, were obtained in the energy scale from 0 eV to 30 eV. The changes in thermal expansion, Debye temperature, free energy, entropy, and specific heat lead to it to being a good candidate for thermodynamic applications at low and high temperatures. Comparative investigation of the properties reveal that the material is suitable for electronic and photonic applications.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-15 , DOI:
10.1007/s11664-023-10592-7
Waste biomass-derived carbon materials are an attractive eco-friendly material. Biomass-derived carbon materials have received increasing attention due to the demand for renewable energy. In this work, abundantly available waste eggshell membrane was converted into carbon material and activated by KOH. The eggshell membrane-derived activated carbon (EgC) was mixed with calcium bismuth oxide (CBO) to form a composite material (EgC/CBO). Various characterization techniques were used to confirm the synthesized materials, including x-ray diffraction (XRD), scanning electron microscopy (SEM), Fourier transform infrared spectroscopy, and Raman spectroscopy. The electrochemical properties of the synthesized materials EgC, CBO, and (EgC/CBO) were investigated by cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). The EgC/CBO electrode material exhibited a good specific capacitance value of 222F/g at 1 A/g. The composite material also exhibited a long cyclic stability, up to 5000 cycles at 5 A/g. The present study clearly confirms that the EgC/CBO material can be employed as a potential electrode material for electrochemical supercapacitor energy storage applications.Graphical Abstract
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-17 , DOI:
10.1007/s11664-023-10514-7
Heavily Si-doped GaN epitaxial layers (n+GaN) have been grown on semi-insulating 6H-SiC substrate by metal–organic chemical vapor deposition at 1030°C using H2 and N2 as carrier gases. Thin film characterization results demonstrated that n+GaN grown in N2 carrier gas has superior morphological and crystalline quality to that grown in H2. The surface morphology of n+GaN grown with N2 carrier gas is insensitive to the growth rate and SiH4 flow with Si doping concentration up to 1.1 × 1020/cm3. Secondary ion mass spectrometry analysis confirmed that C and O impurity levels in n+GaN are one order of magnitude lower with N2 carrier gas than with H2. The results thus indicate that 100% N2 could be a better carrier gas candidate to enable a broader process window for future HEMT S/D n+GaN selective area epitaxial process applications.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-02 , DOI:
10.1007/s11664-023-10543-2
Liquid-phase epitaxy (LPE) is a material growth technology used in the fabrication of mercury cadmium telluride (HgCdTe) infrared (IR) detectors, which is the highest-performing solution in the IR community. This paper presents the most successful LPE technology, “infinite-melt” vertical liquid-phase epitaxy (VLPE) from Hg-rich solutions. To fulfill requirements for large-format infrared focal-plane detectors, solutions were required to improve the uniformity, yield, and material properties of HgCdTe liquid-phase epitaxial (LPE) and cadmium zinc telluride (CdZnTe or CZT) bulk growth as well as substrate fabrication processing. Raytheon Vision Systems (RVS) produces CdZnTe substrates for epitaxial growth, and in this work, advancements in boule growth processes and metrology led to the identification and elimination of the infrared opaque extended defects within CdZnTe material. Boule growth advancements have also decreased the Cd precipitate defect diameter by a factor of 4. These improvements enabled large-format focal-plane arrays (FPAs) with uniform sensor response. Also, improvement in our polishing process has reduced substrate processing time and total thickness variation (TTV), improving downstream lithography and hybridization processes. Optimizing LPE growth chemistry dynamics resulted in the elimination of large defects, decreased density of epitaxial defects, and improved control of cut-on and thickness of resulting layers. Implementation of custom software allowed real-time prediction during layer growth which resulted in a higher process yield. The continuous improvement of VLPE results in better uniformity, reduced noise, and competitive die size, compared to other long-wave (LW) second-generation detector processes.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-20 , DOI:
10.1007/s11664-023-10540-5
Thermal stability is inevitable for upscaling and commercialization of third-generation photovoltaic devices. Heat generation in solar cells directly impacts their thermal stability. One of the rarely investigated heat-generation sources is tunneling recombination. Here, the heat generation via trap-assisted tunneling recombination (TATR) has been investigated for Cu2ZnSn(S,Se)2 or CZTSSe Kesterite thin-film solar cells using a coupled formulation and a simulation model developed by coupling the optical–electrical–thermal modules in the COMSOL simulation package. Heat generation from tunneling recombination was compared to heat from non-radiative Shockley–Read–Hall (SRH) recombination. All the simulations were performed for the three defects in the bulk of the CZTSSe and CdS layers: CuSn (0.55 eV), CuZn (0.1 eV), and SnZn (0.87 eV), which were chosen from the experimental data reported in the literature. Dark current density versus voltage and defect density were calculated and resulted in a higher tunneling recombination compared to the SRH recombination. The dark current density was also analyzed for a range of defect densities in the CdS partner layer, and for different recombination lifetimes, which resulted in a stronger dark current from TATR compared to SRH. Dark current in all the above analyses was obtained to be highest for CuSn. Finally, the heat-generation rate from the tunneling recombination was simulated versus voltage and cell thickness, and resulted in higher heat generation for the tunneling recombination, especially for the CuSn defect. This means that the contribution of the tunneling recombination to heat generation in thin-film solar cells is stronger than the non-radiative SRH recombination or interface recombination and could be a dominant thermal degradation mechanism in these cells, a finding that has often been neglected in the literature.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-02 , DOI:
10.1007/s11664-023-10528-1
We investigate the electric field gradient (EFG) and structural, electronic and magnetic properties of antiferromagnetic lanthanide-digallides RGa2 (R=Ce, Pr, Nd, Sm, Gd) using the all-electron augmented-plane-wave + local orbital (APW+LO) method of the density functional theory (DFT). Local density approximation (LDA) and generalized gradient approximation (GGA) are used to calculate all these properties. The 4f-state of these compounds makes them strongly correlated systems; thus, exchange and correlation effects are treated using GGA+U. The calculated lattice parameters, bulk moduli and their pressure derivatives are consistent with the experimental results. It is revealed that the EFGs are caused by the anisotropic charge distribution in the vicinity of the nucleus. Moreover, the calculated total EFGs of RGa2 are positive and the distributions of electrons are prolate in these compounds. The physics of the nonzero values of EFG originate from long-range antiferromagnetic ordering \(\uparrow \uparrow \downarrow \downarrow \) in these compounds. Furthermore, the density of state (DOS) curves reveal the conductors and intermetallic nature of RGa2 compounds. Finally, the calculated results of the spin magnetic moments of RGa2 are reliable and consistent with the experimental values.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1007/s11664-023-10577-6
The current work delivers room-temperature ammonia (NH3) gas-detectable pristine, Nb-doped TiO2 air- and vacuum-annealed films obtained through the solution-combustion process. Polycrystalline anatase crystal structured films without any dopant oxide phases were processed at 400°C on glass substrates. The crystallinity was higher in pristine films than in doped films; the morphological features were similar in all the films. The films were > 50% transparent, and the estimated optical energy band gap was greater in doped films than in pristine films. All the films detected NH3 gas (25 ppm to 100 ppm) at room temperature, and the gas response was highly dependent on the crystallinity and relative area fraction of adsorbed oxygen (% of OA). The vacuum-annealed pristine film exhibited a better gas response than the other films at all NH3 gas concentrations due to high crystallinity and % of OA (10.15%). The film demonstrated maximum gas response of ~16 towards 100 ppm of NH3 gas and displayed good selectivity. Even though the doping reduced the crystallite size from ~17 nm to ~9 nm, it also diminished the crystallinity of the films, which significantly impacted the deterioration of their gas response.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-07-09 , DOI:
10.1007/s11664-023-10575-8
In recent years, the use of natural materials for various applications has become increasingly popular due to the growing awareness of the environmental impact of man-made materials and the need to find cost-effective solutions for different applications. This study presents a new method to analyze the microwave absorption properties of dried and sintered Bael (Aegle marmelos) leaves, using 3D printed hollow rectangular polylactic acid (PLA) tubes. This innovative approach allows for a more precise investigation of the absorption properties of the leaves, providing valuable insights into their potential microwave-absorbing materials applications. The results of the VNA (vector network analyzer) test showed that a 9-mm thickness of dried Bael leaves exhibited excellent reflection losses of − 28.64 dB at 11.35 GHz and an effective absorption bandwidth (EAB) of 3.20 GHz below − 10 dB in the X-band region. In addition, when the amount of powder in the dried and sintered Bael leaves samples was varied while being tested using 3D PLA tubes, the results revealed that both samples had good microwave absorption performance. The dried sample had an EAB of 2.75 GHz, while the sintered sample had a comparable EAB of 2.55 GHz with 6 × 10 PLA tubes. This suggests that the Bael leaves along with PLA are more effective at absorbing microwaves than other materials.Graphic Abstract
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-16 , DOI:
10.1007/s11664-023-10538-z
A core–shell ceramic with a composition of 0.65Ba0.85Sr0.15TiO3–0.35Ni0.75Zn0.25Fe2O4 (BST–NZF) has been synthesized using a microwave-assisted hydrothermal technique. The magnetoelectric properties of core–shell systems are primarily influenced by the interaction between the core and shell materials, which, in turn, is dependent on the synthesis conditions. The composition and synthesis conditions were optimized in this investigation to produce a core–shell ceramic with improved magnetoelectric properties. The results of Rietveld analysis, high-resolution transmission electron microscopy (HRTEM), and selected area diffraction (SAED) analysis confirmed the successful preparation of the dual-phase 0.65Ba0.85Sr0.15TiO3–0.35Ni0.75Zn0.25Fe2O4 core–shell ceramic. The core consisted of the perovskite Ba0.85Sr0.15TiO3 with a tetragonal crystal structure, and the shell was comprised of ferrite Ni0.5Zn0.5Fe2O4 with a cubic spinel structure. Additionally, a moderate magnetoelectric coefficient of 12.41 mV/cm Oe was observed for the BST–NZF core–shell ceramic. The improvement in the magnetoelectric properties without hampering the electrical characteristics suggests the potential application of the environmentally friendly BST–NZF ceramic in biomedical fields.
Materials Today Chemistry ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1007/s11664-023-10426-6
In this paper, a hydrothermal strategy is reported for the synthesis of nitrogen-doped carbon dots (NCD) which used citric acid (CA) and urea as reactants with different pristine molar ratios of carbon/nitrogen atoms (C/N). The fluorescence emission wavelength of the aqueous solutions of NCD can be tuned from 462 to 546 nm under a single and uniform UV light excitation (365 nm). Through many characterization analysis methods, it is demonstrated that graphitic N and C=O extended the effective conjugation length which reduced the energy gap between the highest occupied molecular orbital (HUMO) and the lowest unoccupied molecular orbital (LUMO). This is considered to be responsible for the redshift and tunability of the fluorescence emission of NCDs with different C/N molar ratios. This will be useful for designing a synthetic strategy of long-wavelength fluorescence emission carbon dots (CDs) in a non-benzene ring precursor system. As a potential fluorescence sensor, the as-prepared NCDs can specifically detect Fe3+ ions and Al3+ ions in aqueous solutions. Additionally, the NCDs not only are nontoxic but also exhibit large and stable fluorescence intensity, indicating that they have broad potential application in the fields of sensors and optoelectronic devices.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |